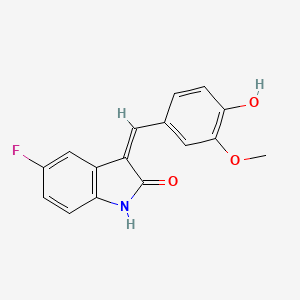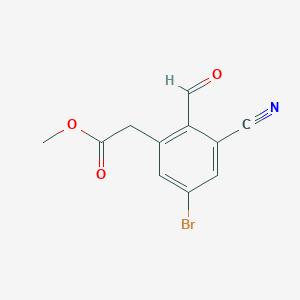
Methyl 5-bromo-3-cyano-2-formylphenylacetate
Descripción general
Descripción
Methyl 5-bromo-3-cyano-2-formylphenylacetate, or 5-BrCN-2-FCPA, is an organic compound consisting of a methyl ester of 5-bromo-3-cyano-2-formylphenylacetic acid. It is a colorless liquid with a faint odor and is insoluble in water. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. In particular, it has been used in the synthesis of a variety of compounds in the laboratory, as well as in the development of new drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
5-BrCN-2-FCPA has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used in the synthesis of a variety of compounds, such as aminoglycosides, antibiotics, and other drugs. It has also been used in the development of new drugs and pharmaceuticals. In addition, 5-BrCN-2-FCPA has been used in the study of enzyme-catalyzed reactions, such as those involved in the biosynthesis of fatty acids and other compounds.
Mecanismo De Acción
The mechanism of action of 5-BrCN-2-FCPA is not well understood. It is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other compounds. It is also believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-BrCN-2-FCPA are not well understood. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and other compounds. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-BrCN-2-FCPA in laboratory experiments include its low cost, its ease of synthesis, and its relative stability. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in closed systems. However, it is also a volatile compound and can be difficult to handle.
Direcciones Futuras
The future directions for research on 5-BrCN-2-FCPA include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs and pharmaceuticals. In addition, further research is needed to explore its potential applications in the study of enzyme-catalyzed reactions, such as those involved in the biosynthesis of fatty acids and other compounds. Finally, further research is needed to explore its potential uses in the synthesis of other compounds.
Propiedades
IUPAC Name |
methyl 2-(5-bromo-3-cyano-2-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-9(12)3-8(5-13)10(7)6-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBDBMROFCOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-cyano-2-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



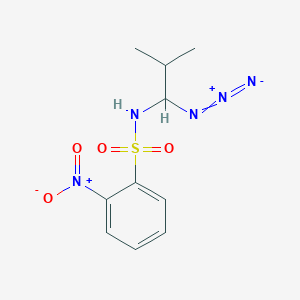
![1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine](/img/structure/B1486218.png)
![1-(tert-Butyl) 3-ethyl 4-[({[1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-3-pyrrolidinyl]amino}carbonyl)amino]-1,3-pyrrolidinedicarboxylate](/img/structure/B1486219.png)
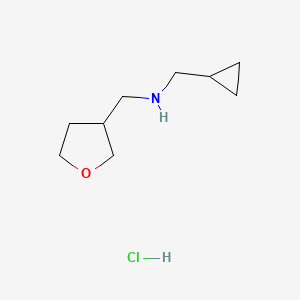
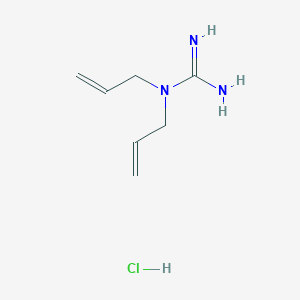
![1,4-Diazaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B1486222.png)
![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate](/img/structure/B1486223.png)
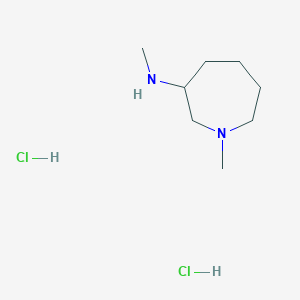
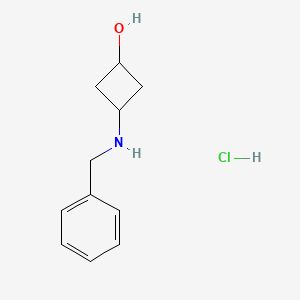
![2-(1,4-Dimethyl-2-piperazinyl)-1-[3-(4-fluorophenyl)-1-pyrrolidinyl]-1-ethanone](/img/structure/B1486230.png)
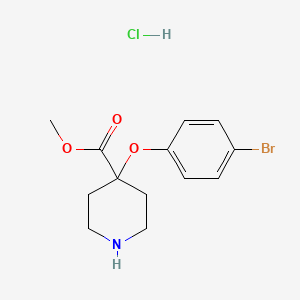
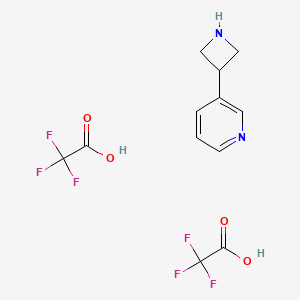
![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)
